nAChR Antagonist Potency: Subnanomolar α3β4 Inhibition Distinguishes 4-Methoxy from Unsubstituted Phenyl Scaffolds
2-Chloro-N-(4-methoxyphenyl)propanamide demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells assessed by carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. This subnanomolar-to-low nanomolar potency extends across multiple nAChR subtypes, including α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and the muscle-type α1β1γδ (IC50 = 7.9 nM) [1]. In contrast, the unsubstituted phenyl analog 2-chloro-N-phenylpropanamide lacks the 4-methoxy group that participates in key hydrogen-bonding interactions within the nAChR orthosteric or allosteric binding pocket, and no comparable subnanomolar nAChR activity has been documented for this scaffold.
| Evidence Dimension | nAChR α3β4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (human SH-SY5Y cells, ⁸⁶Rb⁺ efflux assay) |
| Comparator Or Baseline | 2-Chloro-N-phenylpropanamide (unsubstituted phenyl analog): no documented subnanomolar nAChR activity; class-level SAR indicates methoxy substitution is required for potent nAChR engagement |
| Quantified Difference | Target compound exhibits potent (1.8 nM) antagonism; comparator lacks the 4-methoxy pharmacophore and is not established as a high-affinity nAChR ligand |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux measured by liquid scintillation counting |
Why This Matters
For neuroscience programs targeting nAChR modulation, the 4-methoxy substitution pattern provides a verified subnanomolar entry point for lead optimization, whereas the unsubstituted phenyl analog lacks this documented target engagement.
- [1] EcoDrugPlus Database. Compound ID: 2126094. nAChR antagonist activity data for 2-chloro-N-(4-methoxyphenyl)propanamide. University of Helsinki. View Source
